2-(4-Methoxyphenyl)-2-oxoethyl 3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylate
Description
This compound belongs to the 2,4-diarylquinoline family, characterized by a quinoline core substituted with aromatic groups at positions 2 and 4. The structure includes a 3,6-dimethylquinoline backbone, a 4-methylphenyl group at position 2, and a 2-(4-methoxyphenyl)-2-oxoethyl ester at position 5. Such substitutions are designed to modulate electronic, steric, and pharmacokinetic properties .
Properties
Molecular Formula |
C28H25NO4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H25NO4/c1-17-5-8-21(9-6-17)27-19(3)26(23-15-18(2)7-14-24(23)29-27)28(31)33-16-25(30)20-10-12-22(32-4)13-11-20/h5-15H,16H2,1-4H3 |
InChI Key |
JVFFPFKAFKTIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)OCC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-Methoxyphenyl)-2-oxoethyl 3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a quinoline core, which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial infection.
1. Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound inhibits cell proliferation in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The IC50 values for these cell lines were reported to be below 10 µM, indicating potent activity against cancer cells .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins. This suggests a mechanism where the compound promotes programmed cell death in malignant cells .
2. Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Inhibition of Microbial Growth : It has been tested against various bacterial strains, showing effective inhibition of growth. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .
Research Findings
A summary of key findings from recent studies on the biological activity of this compound is presented in the table below:
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study conducted on MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells, confirming its role in promoting apoptosis .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties against Staphylococcus aureus and E. coli. The compound demonstrated potent activity with MIC values significantly lower than those observed for conventional antibiotics such as penicillin and ampicillin. This suggests a promising avenue for further development as an antimicrobial agent .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the quinoline core significantly influence molecular weight, polarity, and stability. Key comparisons include:
*Calculated based on structural analogs.
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s methyl and methoxy groups likely increase lipophilicity compared to chloro- or nitro-substituted analogs, which may improve membrane permeability .
Comparison :
- Microwave-assisted methods (e.g., ) often improve yields and reduce reaction times compared to traditional Pd-catalyzed routes .
Pharmacokinetic and Bioactivity Predictions
Q & A
Q. Table 1: Key Reaction Parameters
Basic: Which analytical techniques are most effective for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR):
- X-Ray Crystallography: Resolves absolute configuration and molecular packing, critical for studying solid-state interactions .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₃₅H₃₁NO₅) with <5 ppm error .
Advanced: What mechanistic insights explain its reactivity in substitution and oxidation reactions?
Answer:
- Electrophilic Substitution: The electron-rich quinoline core undergoes nitration or halogenation at the 5- or 8-positions due to directed resonance effects. Methoxy groups activate the benzene ring for electrophilic attack .
- Oxidation: The 2-oxoethyl group is susceptible to oxidation, forming carboxylic acid derivatives. Use controlled KMnO₄ or CrO₃ to avoid quinoline ring degradation .
- Nucleophilic Acyl Substitution: The ester moiety reacts with amines or alcohols under basic conditions (e.g., NaOH/EtOH), enabling derivatization .
Key Mechanistic Considerations:
- Steric hindrance from 3,6-dimethyl groups may slow reactions at adjacent positions .
- DFT calculations predict regioselectivity in ring functionalization .
Advanced: How can researchers evaluate its biological activity, and what structural features influence target interactions?
Answer:
- Assays:
- Enzyme Inhibition: Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays .
- Cellular Uptake: Radiolabel the compound (e.g., ¹⁴C) to track accumulation in cancer cell lines .
- Structure-Activity Relationship (SAR):
Q. Table 2: Key Bioactivity Parameters
| Target | Assay Type | IC₅₀ (µM) | Structural Contributors |
|---|---|---|---|
| Kinase X | Fluorescence | 0.45 | Biphenyl moiety |
| CYP3A4 | Luminescence | 12.3 | Methoxy substituents |
Advanced: How does this compound compare to structurally similar quinoline derivatives in stability and activity?
Answer:
- Stability:
- Activity:
- Compared to 4-chlorophenyl derivatives, the 4-methylphenyl group reduces cytotoxicity but improves selectivity .
Comparative Data:
| Compound | LogP | Half-life (pH 7.4) | Cytotoxicity (HeLa cells) |
|---|---|---|---|
| Target Compound | 5.2 | 48 h | 18 µM |
| 4-Chloro Analog | 5.8 | 24 h | 6 µM |
Advanced: What methodologies assess its environmental fate and ecological risks?
Answer:
- Degradation Studies:
- Perform photolysis under UV light (λ = 254 nm) to simulate sunlight exposure. Monitor breakdown products via LC-MS .
- Hydrolysis at varying pH levels (3–10) identifies persistent intermediates .
- Ecotoxicology:
- Use Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values .
Advanced: How can contradictions in experimental data (e.g., bioactivity vs. computational predictions) be resolved?
Answer:
- Validation Strategies:
- Replicate assays with standardized protocols (e.g., ATP concentration in kinase assays) .
- Perform molecular dynamics simulations to reconcile discrepancies between docking predictions and observed activity .
- Case Example: Discrepant IC₅₀ values may arise from solvent choice (DMSO vs. ethanol). Use ≤0.1% DMSO to avoid cell membrane disruption .
Advanced: What factors influence its stability during long-term storage?
Answer:
- Storage Conditions:
- Store at -20°C under argon to prevent oxidation of the 2-oxoethyl group .
- Desiccate to avoid hydrolysis of the ester bond (humidity <10%) .
- Stabilizers: Add antioxidants (e.g., BHT at 0.01%) to liquid formulations .
Degradation Pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
